

5-Bromo-2-methylbenzothiazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-methylbenzothiazole

Cat. No.: B1274153

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An In-depth Technical Guide to 5-Bromo-2-methylbenzothiazole

For researchers, scientists, and professionals in drug development, **5-Bromo-2-methylbenzothiazole** is a significant heterocyclic compound. Its utility as a versatile building block in organic synthesis makes it a molecule of interest in the creation of novel compounds with potential therapeutic applications. This guide provides an overview of its fundamental properties, a synthesis protocol, and its relevance in medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of **5-Bromo-2-methylbenzothiazole** are summarized below.

Property	Value	Source
Molecular Formula	C8H6BrNS	[1][2][3]
Molecular Weight	228.11 g/mol	[1][2][3]
CAS Number	63837-11-6	[1][2][3]
Appearance	White to orange to green powder to crystal	[1]
Melting Point	75-81 °C	[1]
Boiling Point	170 °C at 10 mmHg	[1]

Synthesis of 5-Bromo-2-methylbenzothiazole: An Experimental Protocol

The following is a representative experimental protocol for the synthesis of **5-Bromo-2-methylbenzothiazole**. This procedure is a foundational method for obtaining the title compound, which can then be used in further synthetic steps for more complex molecules.

Objective: To synthesize **5-Bromo-2-methylbenzothiazole** from 4-bromo-2-aminothiophenol and acetic anhydride.

Materials:

- 4-bromo-2-aminothiophenol
- Acetic anhydride
- Pyridine
- Ethanol
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

- Melting point apparatus

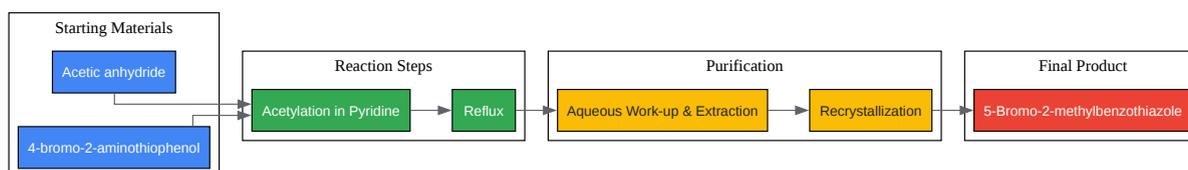
Procedure:

- Acetylation: In a round-bottom flask, dissolve 4-bromo-2-aminothiophenol in pyridine.
- Slowly add acetic anhydride to the solution while stirring.
- Continue stirring the mixture at room temperature for 2-3 hours.
- Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.
- Acidify the mixture with hydrochloric acid to a pH of approximately 2.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from ethanol to yield **5-Bromo-2-methylbenzothiazole** as a solid.
- Characterization: Confirm the identity and purity of the product by measuring its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis

The synthesis of **5-Bromo-2-methylbenzothiazole** follows a logical progression from starting materials to the final, purified product. This workflow ensures the desired chemical

transformations occur efficiently and that the final compound meets the required purity for subsequent applications.



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Caption: A logical workflow diagram for the synthesis of **5-Bromo-2-methylbenzothiazole**.

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- To cite this document: BenchChem. [5-Bromo-2-methylbenzothiazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274153#5-bromo-2-methylbenzothiazole-molecular-weight-and-formula]

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